![molecular formula C7H10BrClN2 B2923403 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl CAS No. 2375274-42-1](/img/structure/B2923403.png)
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl
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Overview
Description
“7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl” is a compound with the CAS Number: 2375274-42-1 and a molecular weight of 237.53 . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl” is represented by the linear formula C7H10BrClN2 . The InChI code for this compound is 1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H .Physical And Chemical Properties Analysis
“7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl” is a solid substance . It has a molecular weight of 237.53 and is stored at temperatures between 2-8°C .Scientific Research Applications
Optoelectronic Material Development
The synthesis of dipyrrolopyrazine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine HCl, has significant implications for the development of organic optoelectronic materials. Regioselective synthesis techniques have been explored to create dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which show promise as organic materials for optoelectronic applications due to their advantageous optical and thermal properties (Meti et al., 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, derivatives of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine have been evaluated for their potential as aldose reductase inhibitors (ARIs). These inhibitors are studied for their ability to inhibit sorbitol accumulation in diabetic conditions, with certain derivatives demonstrating significant potency in both in vitro and in vivo settings (Negoro et al., 1998).
Corrosion Inhibition
The derivatives of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine have also been studied for their application in corrosion inhibition. Specifically, the inhibitory effects of pyrazine derivatives on steel corrosion in acidic environments have been documented, showcasing their potential as effective corrosion inhibitors (Deng et al., 2011).
Ferroelectricity and Proton Dynamics
Explorations into the room-temperature ferroelectricity of certain anilate salts combined with proton sponges like tetra(2-pyridyl)pyrazine highlight another research avenue. These studies reveal characteristic proton-transfer dynamics and ferroelectric properties, suggesting potential applications in memory devices and sensors (Horiuchi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions of AT21518 with its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways might be influenced .
Result of Action
The broad range of biological activities exhibited by pyrrolopyrazine derivatives suggests that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRNUUYBSRJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2CN1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride |
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